3-Chloro-1,1-diphenylpropene
Description
3-Chloro-1,1-diphenylpropene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at the 3-position and two phenyl groups at the 1,1-positions. The chlorine and diphenyl substituents likely confer aromatic stability and influence reactivity in substitution or addition reactions. Below, we compare this compound with key analogs, focusing on molecular structure, physical properties, and applications.
Properties
IUPAC Name |
(3-chloro-1-phenylprop-1-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOVXZPDHLKNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512395 | |
| Record name | 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24626-27-5 | |
| Record name | 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-diphenylpropene can be achieved through various methods. One common approach involves the reaction of benzyl chloride with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-chloropropene to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1-diphenylpropene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution: Formation of phenyl-substituted alkenes.
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of diphenylpropane or diphenylpropanol.
Scientific Research Applications
3-Chloro-1,1-diphenylpropene is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-diphenylpropene involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the phenyl groups provide hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3,3-Dichloro-1,1-diphenylpropene (CAS 16789-87-0)
- Molecular Formula : C₁₅H₁₂Cl₂
- Molecular Weight : 263.16 g/mol .
- Key Differences: Contains two chlorine atoms at the 3,3-positions, increasing molecular weight and halogen-mediated reactivity. Applications: Used as a specialty chemical in organic synthesis (e.g., intermediates for agrochemicals or pharmaceuticals) .
Allyl Chloride (3-Chloro-1-propene, CAS 107-05-1)
Methallyl Chloride (3-Chloro-2-methyl-1-propene, CAS 563-47-3)
3-Chloro-1,1-diethoxypropane (CAS 35573-93-4)
3-Chloro-1,1,1-trifluoro-propane (CAS 460-35-5)
Comparative Data Table
Biological Activity
3-Chloro-1,1-diphenylpropene, with the molecular formula C15H13Cl, is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Weight : 228.71 g/mol
- CAS Number : 24626-27-5
- IUPAC Name : [(1E)-3-chloroprop-1-en-1-yl]benzene
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Palladium-Catalyzed Reactions : One common method involves the reaction of benzyl chloride with phenylacetylene in the presence of a palladium catalyst under mild conditions.
- Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the phenyl groups enhance hydrophobic interactions with biomolecules. These interactions can modulate enzyme activity or receptor function, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and disruption of cellular signaling pathways, making it a candidate for further investigation in cancer therapy.
Enzyme Inhibition
Studies have reported that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a natural antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Cytotoxic Effects on Cancer Cells
In another study examining cytotoxic effects on human cancer cell lines (e.g., HeLa cells), treatment with varying concentrations of this compound resulted in dose-dependent apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
